molecular formula C19H12Cl2O2 B12791287 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one CAS No. 13088-35-2

18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one

Cat. No.: B12791287
CAS No.: 13088-35-2
M. Wt: 343.2 g/mol
InChI Key: YLUVPNMIHGZZMH-UHFFFAOYSA-N
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Description

18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and a dichloromethylidene group. Its intricate structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichloromethylidene group.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of the dichloromethylidene group with other functional groups.

Scientific Research Applications

18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including cytotoxicity and antiviral properties.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of viral infections and cancer.

    Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways and cellular processes.

Comparison with Similar Compounds

When compared to other similar compounds, 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one stands out due to its unique pentacyclic structure and the presence of the dichloromethylidene group. Similar compounds include:

Properties

CAS No.

13088-35-2

Molecular Formula

C19H12Cl2O2

Molecular Weight

343.2 g/mol

IUPAC Name

18-(dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one

InChI

InChI=1S/C19H12Cl2O2/c20-18(21)17-15-13-9-5-1-3-7-11(9)14(16(15)19(22)23-17)12-8-4-2-6-10(12)13/h1-8,13-16H

InChI Key

YLUVPNMIHGZZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=C(Cl)Cl)OC4=O

Origin of Product

United States

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